molecular formula C17H22N2O4S2 B1622616 N,N'-Di-p-tosyl-1,3-diaminopropane CAS No. 53364-99-1

N,N'-Di-p-tosyl-1,3-diaminopropane

Cat. No.: B1622616
CAS No.: 53364-99-1
M. Wt: 382.5 g/mol
InChI Key: CPLSMCROYRDLCY-UHFFFAOYSA-N
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Description

N,N'-Di-p-tosyl-1,3-diaminopropane is a complex organic compound with the molecular formula C20H20N2O4S2 It is characterized by the presence of sulfonamide groups and methylphenyl groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N'-Di-p-tosyl-1,3-diaminopropane typically involves the reaction of trimethylenediamine with p-toluenesulfonyl chloride . The reaction is carried out in the presence of potassium carbonate in tetrahydrofuran and water at a temperature of 0.2°C for approximately 3 hours under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N,N'-Di-p-tosyl-1,3-diaminopropane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N,N'-Di-p-tosyl-1,3-diaminopropane has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N'-Di-p-tosyl-1,3-diaminopropane involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form strong hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N'-Di-p-tosyl-1,3-diaminopropane is unique due to its dual sulfonamide groups and the presence of a propyl linker, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications.

Properties

IUPAC Name

4-methyl-N-[3-[(4-methylphenyl)sulfonylamino]propyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4S2/c1-14-4-8-16(9-5-14)24(20,21)18-12-3-13-19-25(22,23)17-10-6-15(2)7-11-17/h4-11,18-19H,3,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLSMCROYRDLCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCNS(=O)(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00395660
Record name ST079535
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53364-99-1
Record name ST079535
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 53364-99-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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